Ethyl 2-amino-4-chloro-5-methoxybenzoate
Description
Ethyl 2-amino-4-chloro-5-methoxybenzoate (CAS 108494-83-3) is a benzoate derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . It features a substituted aromatic ring system with an ethyl ester group, an amino group at position 2, a chlorine atom at position 4, and a methoxy group at position 4.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-5-methoxybenzoate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
PMXXKJCISGBCGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Ester Groups
Methyl 2-Amino-4-Chloro-5-Methoxybenzoate (CAS 181434-36-6)
- Molecular Formula: C₉H₁₀ClNO₃ .
- Key Differences : Replacing the ethyl ester with a methyl group reduces molecular weight (215.03 g/mol) and alters lipophilicity. Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 141.7 Ų) suggest differences in ion mobility compared to the ethyl analog, though CCS data for the latter are unavailable .
2-(Diethylamino)ethyl 4-Amino-5-Chloro-2-Methoxybenzoate
- Structure: Features a diethylaminoethyl ester chain, introducing tertiary amine functionality.
Substituent Position Isomerism
Methyl 2-Amino-5-Chloro-4-Methoxybenzoate (CAS 79025-26-6)
- Similarity Score : 0.89 .
- Key Differences : Chlorine and methoxy groups are swapped (positions 4 and 5). This positional isomerism alters electronic distribution, affecting reactivity in electrophilic substitution reactions.
Ethyl 4-Amino-2-Chloro-5-Iodobenzoate (CAS 1889291-07-9)
- Structure: Substitutes methoxy with iodine at position 5 and shifts the amino group to position 4.
Functional Group Replacements
2-Amino-5-Chloro-4-Methoxybenzoic Acid (CAS 79025-82-4)
- Similarity Score : 0.95 .
- Key Differences : Replaces the ethyl ester with a carboxylic acid (–COOH).
- Impact : Higher acidity (pKa ~2–3) and water solubility compared to the ethyl ester. This makes it suitable for ionic interactions in drug-receptor binding .
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Thioether and Sulfur-Containing Analogs
Methyl 4-Amino-5-(Ethylthio)-2-Methoxybenzoate (CAS 1119455-01-4)
- Molecular Formula: C₁₁H₁₅NO₃S.
- Key Differences : Ethylthio (–S–C₂H₅) group at position 5 replaces chlorine.
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
Electronic Effects: Methoxy and chloro groups at positions 4 and 5 create an electron-deficient aromatic ring, directing electrophilic attacks to the amino group at position 2. Isosteric replacements (e.g., iodine for methoxy) modulate this electronic profile .
Solubility and Bioavailability : Ethyl/methyl esters balance lipophilicity and solubility. Carboxylic acid derivatives (e.g., CAS 79025-82-4) offer improved water solubility but require formulation adjustments for drug delivery .
Synthetic Utility : These compounds serve as intermediates in synthesizing benzimidazoles (e.g., ) and ATAD2 inhibitors (e.g., ), highlighting their versatility in medicinal chemistry.
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